![molecular formula C10H13ClF2O2S B13623192 8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common reagents used in the synthesis include fluorinating agents and sulfonyl chloride derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Addition Reactions: The presence of reactive sites allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.
Scientific Research Applications
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: Its incorporation into polymers and other materials can impart unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms may also influence the compound’s reactivity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid : This compound shares the dispiro structure and fluorine atoms but differs in the functional group, which is a carboxylic acid instead of a sulfonyl chloride .
- 2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid hydrochloride : Another similar compound with an amino group and a carboxylic acid, highlighting the versatility of the dispiro structure .
Uniqueness
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride is unique due to its combination of the dispiro structure, fluorine atoms, and the reactive sulfonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H13ClF2O2S |
|---|---|
Molecular Weight |
270.72 g/mol |
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClF2O2S/c11-16(14,15)7-1-8(2-7)3-9(4-8)5-10(12,13)6-9/h7H,1-6H2 |
InChI Key |
UQYATJBROLUTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


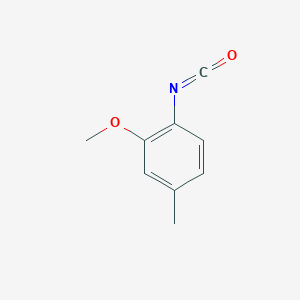

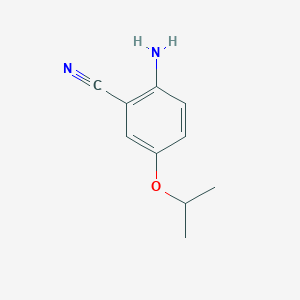


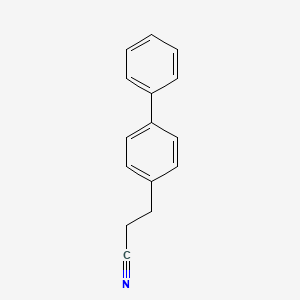
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
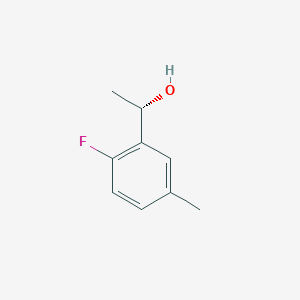
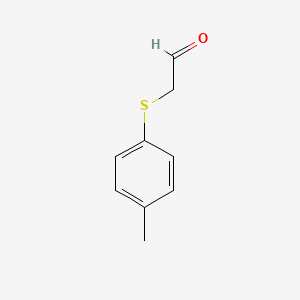

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)
